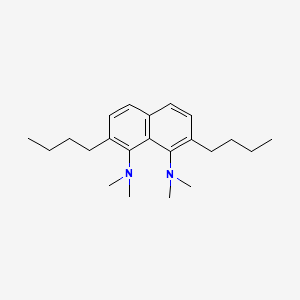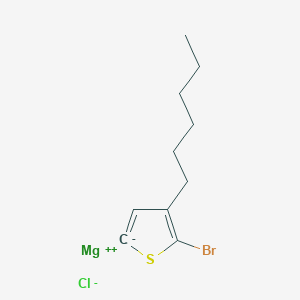![molecular formula C21H18N2O2 B12540912 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- CAS No. 653604-42-3](/img/structure/B12540912.png)
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- is a chemical compound with the molecular formula C21H18N2O2 and a molecular weight of 330.386. This compound is known for its unique structure, which includes a naphthalene ring, a cyano group, and a phenyl group substituted with a methylethoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- typically involves the reaction of 2-naphthalenecarboxylic acid with appropriate amines and nitriles under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-: Another similar compound with different alkoxy substituents, affecting its reactivity and applications.
Uniqueness
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- is unique due to its specific combination of functional groups and substituents.
Propiedades
Número CAS |
653604-42-3 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
6-cyano-N-(3-propan-2-yloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-14(2)25-20-5-3-4-19(12-20)23-21(24)18-9-8-16-10-15(13-22)6-7-17(16)11-18/h3-12,14H,1-2H3,(H,23,24) |
Clave InChI |
CWOLTRZESRADKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



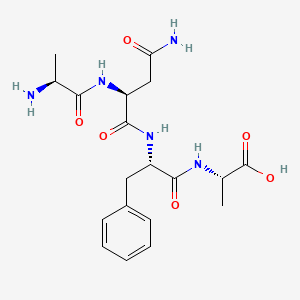
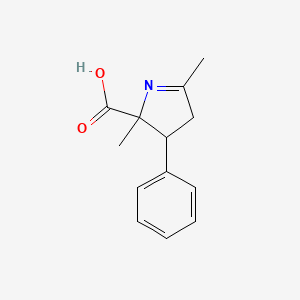
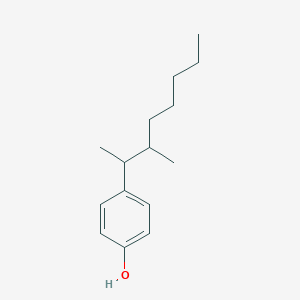
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
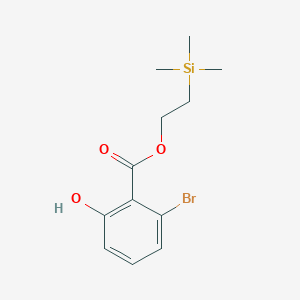
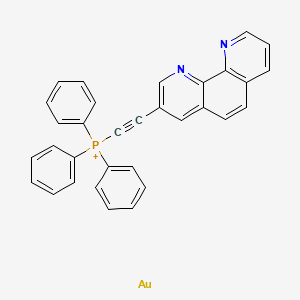
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)
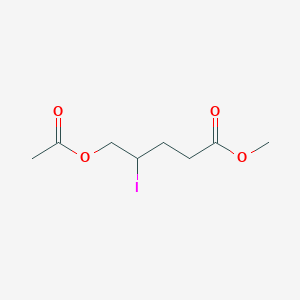
![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
